2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxyphenyl)acetamide
Description
The compound 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxyphenyl)acetamide features a triazolo[4,5-d]pyrimidine core substituted with a 4-fluorobenzyl group at position 3 and a thio-linked acetamide moiety bearing a 3-methoxyphenyl group. The 4-fluorobenzyl group introduces electronegativity, while the 3-methoxyphenyl substituent may enhance solubility compared to ortho-substituted analogs .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2S/c1-29-16-4-2-3-15(9-16)24-17(28)11-30-20-18-19(22-12-23-20)27(26-25-18)10-13-5-7-14(21)8-6-13/h2-9,12H,10-11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGKLTNTEAPGOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar triazolo pyrimidine derivatives have been reported to inhibit usp28, a deubiquitinating enzyme involved in various cellular processes including DNA damage response and cell cycle regulation.
Mode of Action
The compound likely interacts with its target through non-covalent interactions. Docking studies of similar compounds suggest that hydrogen interactions between the nitrogen atom in the pyridine ring and specific amino acids in the target protein could be responsible for their activity.
Biochemical Pathways
Inhibition of usp28 by similar compounds has been associated with disruption of cell cycle progression and epithelial-mesenchymal transition (emt) in cancer cell lines.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be dependent on its specific targets. In the case of USP28 inhibition, this could result in decreased proliferation and altered cell cycle dynamics in cancer cells.
Biological Activity
The compound 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C_{20}H_{19}F_{N}_{6}O_{2}S, with a molecular weight of approximately 458.9 g/mol. The compound features a triazolo-pyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antiplatelet Activity
Recent studies have indicated that compounds structurally related to ticagrelor , a well-known antiplatelet agent, exhibit significant antiplatelet activity. The presence of the triazolo[4,5-d]pyrimidine moiety in the compound suggests potential efficacy in inhibiting platelet aggregation. In particular, modifications at the 7-position of the triazolo-pyrimidine core have been shown to influence this activity significantly. For instance, analogs lacking certain substituents maintained comparable antiplatelet effects to ticagrelor .
2. Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies suggest that some triazolo-pyrimidine derivatives possess bactericidal activity against gram-positive bacteria. However, the relationship between structural modifications and antibacterial efficacy remains complex; slight changes in side chains can lead to significant variations in activity levels .
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Cyclooxygenase (COX) : This pathway is crucial in mediating platelet aggregation.
- Interaction with P2Y12 Receptors : Similar to ticagrelor, the compound may inhibit these receptors involved in platelet activation.
- Disruption of Bacterial Cell Wall Synthesis : The antibacterial effects may involve interference with bacterial cell wall integrity.
Case Studies and Experimental Findings
Several studies have explored the biological activities of similar compounds:
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Position Effects
- Fluorine Position : The target compound’s 4-fluorobenzyl group likely confers stronger electronic effects (e.g., dipole interactions) compared to the 2-fluorobenzyl in , where ortho-substitution may sterically hinder target binding.
- Methoxy vs.
- Chloro/Methyl Substitution : The 3-chloro-4-methylphenyl group in increases hydrophobicity, which could enhance membrane permeability but reduce solubility.
Hypothetical Pharmacological Implications
- Target Compound : The para-fluorine and meta-methoxy groups may optimize interactions with polar residues in enzyme active sites, offering a balance between binding affinity and pharmacokinetics.
- Compound : Ortho-substituents might limit rotational freedom, reducing binding to flexible targets.
- Compound : Lack of fluorine could diminish electronic interactions critical for inhibition potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
